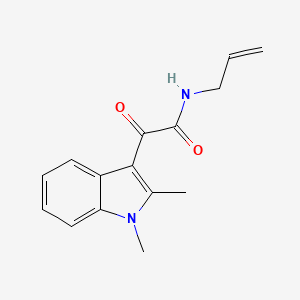

N-allyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

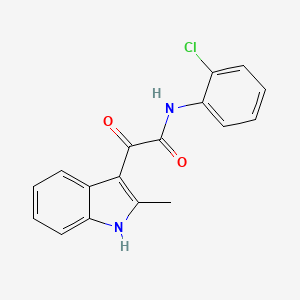

N-allyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as AM-694, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound belongs to the class of indole-based cannabinoids, which have been found to possess a range of pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.

Aplicaciones Científicas De Investigación

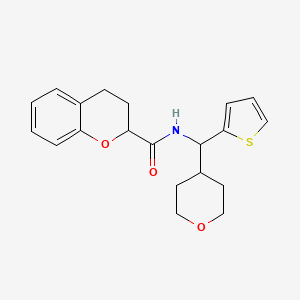

1. Potential in Cannabinoid Receptor Research

N-allyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide derivatives exhibit potent and selective ligand properties for cannabinoid receptors. For instance, a fluorinated derivative from a series of indol-3-yl-oxoacetamides was identified as a potent and selective CB2 ligand, demonstrating its potential for therapeutic applications in areas modulated by cannabinoid receptors, including pain, mood disorders, and immune system modulation (Moldovan et al., 2017).

2. Importance in Marine Chemical Space and Antidepressant Action

Marine-derived indole alkaloids, including those related to N-allyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, demonstrate significant potential as antidepressant and sedative drug leads. This showcases the chemical's role in exploring marine chemical space and its importance in drug discovery, particularly in mental health therapeutics (Ibrahim et al., 2017).

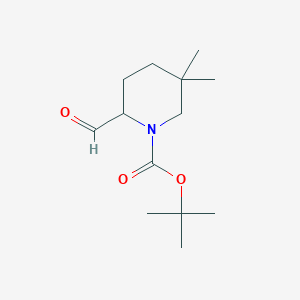

3. Intermediate in Pharmaceutical Synthesis

Compounds related to N-allyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide serve as intermediates in the synthesis of pharmaceutically active molecules. For example, the allylation of indoles with allylic alcohols, involving these compounds, is a strategic step in synthesizing active pharmaceutical ingredients, illustrating the compound's role in medicinal chemistry (Atia & Kimura, 2021).

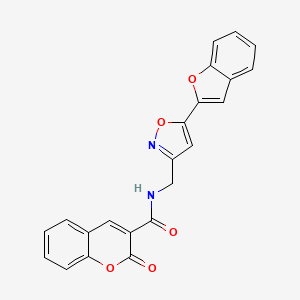

4. Utility in Synthesizing Novel Isoxazolines and Isoxazoles

The compound and its related derivatives are pivotal in synthesizing novel isoxazolines and isoxazoles with potential biological activities. This highlights its significance in the field of organic chemistry and drug design, contributing to the diversity of therapeutically relevant compounds (Rahmouni et al., 2014).

5. Role in Synthesizing N-Allyl-2-halogen Phenylamine Derivatives

Propiedades

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-2-oxo-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-4-9-16-15(19)14(18)13-10(2)17(3)12-8-6-5-7-11(12)13/h4-8H,1,9H2,2-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCFOZFIGMSZEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dichlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2631783.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2631793.png)

![ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2631795.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2631796.png)

![3-(trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2631798.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2631803.png)